(2E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one
CAS No.:
Cat. No.: VC16363639
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O4 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C22H20N2O4/c1-26-15-4-5-18-16(11-15)17-12-24(9-8-19(17)23-18)22(25)7-3-14-2-6-20-21(10-14)28-13-27-20/h2-7,10-11,23H,8-9,12-13H2,1H3/b7-3+ |
| Standard InChI Key | PPCJBNSBGPQCAP-XVNBXDOJSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Nomenclature
Systematic Characterization
The compound is formally designated as (E)-3-(1,3-benzodioxol-5-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one under IUPAC nomenclature, reflecting its (E)-stereochemistry at the α,β-unsaturated ketone moiety . Its molecular formula, C₂₂H₂₀N₂O₄, corresponds to a molecular weight of 376.4 g/mol, as verified by high-resolution mass spectrometry . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1021042-67-0 |
| PubChem CID | 42507103 |
| SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
| InChIKey | PPCJBNSBGPQCAP-XVNBXDOJSA-N |
The benzodioxol group (C₆H₃O₂) and methoxy-substituted pyridoindole system dominate its topology, creating a planar scaffold conducive to π-π stacking interactions.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis typically employs aldol condensation between a benzodioxol-bearing aldehyde and a pyridoindole-derived ketone. Optimized conditions involve:
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Solvent System: Anhydrous ethanol or tetrahydrofuran (THF) to stabilize enolate intermediates.
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Catalyst: Sodium hydroxide or piperidine to facilitate deprotonation and nucleophilic attack.
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Temperature: Reflux at 70–80°C for 6–12 hours to drive equilibrium toward the α,β-unsaturated product.
Reaction progress is monitored via thin-layer chromatography (TLC; Rf ≈ 0.5 in ethyl acetate/hexane 3:7) and high-performance liquid chromatography (HPLC; retention time ~15 min). Purification involves silica gel column chromatography, yielding >85% purity in most protocols.
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy validates the (E)-configuration, with a characteristic trans coupling constant (J = 15–16 Hz) between H-α and H-β protons . Key NMR signals include:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, H-β), 7.12 (d, J = 15.6 Hz, H-α), 6.85–6.92 (benzodioxol aromatic protons) .
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¹³C NMR: δ 188.5 (ketone carbonyl), 148.1 (benzodioxol acetal carbons) .
Structural and Electronic Features
Conformational Analysis
Density functional theory (DFT) calculations predict a nearly planar geometry, with dihedral angles of 5–10° between the benzodioxol and pyridoindole planes . This planarity enhances intermolecular interactions in solid-state crystallography, as evidenced by X-ray diffraction patterns showing π-stacking distances of 3.4–3.6 Å .
Electronic Properties
The α,β-unsaturated ketone acts as an electron-deficient Michael acceptor, enabling nucleophilic attacks at the β-carbon—a critical feature for covalent binding to biological thiols (e.g., cysteine residues in enzymes). Time-dependent DFT (TD-DFT) simulations reveal a lowest unoccupied molecular orbital (LUMO) energy of -1.8 eV, localized on the enone system, supporting electrophilic reactivity .
Comparative Analysis with Structural Analogs
Methyl Pyridoindole Carboxylate Derivatives
The related compound methyl (1S,3S)-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (PubChem CID: 10861060) shares the benzodioxol motif but lacks the α,β-unsaturated ketone, resulting in reduced electrophilicity and attenuated bioactivity .
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